4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α,α-dicyanoolefins with hydroxylamine, which affords 2,3-dihydroisoxazoles under mild and environmentally benign conditions . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Uniqueness: this compound stands out due to its specific functional groups and the resulting chemical reactivity
Properties
Molecular Formula |
C5H5NO2S |
---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
4-methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H5NO2S/c1-3-4(2-7)9-5(8)6-3/h2H,1H3,(H,6,8) |
InChI Key |
IEEKUCZFESYYPH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=O)N1)C=O |
Canonical SMILES |
CC1=C(SC(=O)N1)C=O |
Origin of Product |
United States |
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